molecular formula C16H14N6O3 B2506568 N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396801-78-7

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2506568
CAS No.: 1396801-78-7
M. Wt: 338.327
InChI Key: HNVFLHYEPFXOEP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the furan-2-carboxamide intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carboxamide.

    Tetrazole ring formation: The tetrazole ring is synthesized through a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
  • N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

Uniqueness

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a furan ring, and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(furan-2-carbonylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c23-15(13-2-1-9-25-13)17-11-5-7-12(8-6-11)22-20-14(19-21-22)16(24)18-10-3-4-10/h1-2,5-10H,3-4H2,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVFLHYEPFXOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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